molecular formula C20H19NO5 B8737911 Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate CAS No. 131454-49-4

Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate

Cat. No. B8737911
Key on ui cas rn: 131454-49-4
M. Wt: 353.4 g/mol
InChI Key: GMMZHQIUFDUEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310926

Procedure details

A 1.75 g (5 mmols) quantity of methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate was dissolved in 8.5 ml of dichloromethane and 4 ml of acetic acid, then 0.79 g of potassium permanganate was slowly added to the solution at room temperature, and the mixture was stirred for 4 hours. After the completion of reaction, a hydrogen peroxide solution was added to the reaction mixture until the mixture became transparent. The mixture was diluted with 10 ml of dichloromethane, subsequently washed with water, with sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The dried product was subjected to silica gel column chromatography (eluants: ethyl acetate-n-hexane) for separation and purification, affording 10.2 g (yield 60%) of the above-identified compound as a white solid product.
Name
methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:19]1[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=1)[C:4]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=[CH:5][CH2:6][C:7]([O:9][CH3:10])=[O:8].[Mn]([O-])(=O)(=O)=O.[K+].OO>ClCCl.C(O)(=O)C>[CH3:10][O:9][C:7]([CH2:6][C:5]1[O:1][N:2]=[C:3]([C:19]2[CH:20]=[CH:21][C:22]([O:25][CH3:26])=[CH:23][CH:24]=2)[C:4]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=CCC(=O)OC)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Name
Quantity
8.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0.79 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction
WASH
Type
WASH
Details
subsequently washed with water, with sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The dried product was subjected to silica gel column chromatography (eluants: ethyl acetate-n-hexane) for separation and purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)CC1=C(C(=NO1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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